Bienvenue dans la boutique en ligne BenchChem!

AVN-211

5-HT6 receptor pharmacology selectivity profiling GPCR antagonist

AVN-211 is a Phase II clinical-stage, orally bioavailable 5-HT6 antagonist with sub-nanomolar affinity (Ki=1.09 nM, IC50=2.34 nM) and exceptional >5000-fold selectivity over 65+ off-targets. It has demonstrated superiority over memantine, SB-742457, and Lu AE58054 in AD behavioral models, plus non-inferior or superior anxiolytic efficacy vs. four clinical anxiolytics without benzodiazepine liabilities. Clinically proven to improve PANSS positive symptoms and attention in schizophrenia adjunctive trials, with a >15 h human half-life and clean Phase I safety profile. The definitive reference compound for 5-HT6-mediated cognition, anxiety, and PK/PD studies.

Molecular Formula C15H15N3O2S2
Molecular Weight 333.4 g/mol
CAS No. 1173103-84-8
Cat. No. B605703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAVN-211
CAS1173103-84-8
SynonymsAVN-211;  AVN 211;  AVN211;  CD-008-0173.
Molecular FormulaC15H15N3O2S2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=NN12)SC)S(=O)(=O)C3=CC=CC=C3)C
InChIInChI=1S/C15H15N3O2S2/c1-10-9-11(2)18-14(16-10)13(15(17-18)21-3)22(19,20)12-7-5-4-6-8-12/h4-9H,1-3H3
InChIKeyKSAUCBGUWGWPDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AVN-211: A Highly Selective 5-HT6 Receptor Antagonist for Cognitive and Psychiatric Research Procurement


AVN-211 (CD-008-0173, CAS 1173103-84-8) is a potent and highly selective 5-HT6 receptor small molecule antagonist . It exhibits an IC50 of 2.34 nM and a Ki of 1.09 nM at the human 5-HT6 receptor, with 5000-fold selectivity over a panel of 65 other receptors, enzymes, and ion channels . The compound is orally bioavailable and has been advanced to Phase II clinical trials as an adjunctive therapy for schizophrenia and Alzheimer's disease [1].

Why Generic 5-HT6 Antagonist Substitution Fails: The Specificity Imperative of AVN-211


5-HT6 receptor antagonists are a chemically diverse class with substantial variability in selectivity, pharmacokinetics, and target engagement profiles. Not all compounds that bind the 5-HT6 receptor produce equivalent cognitive or antipsychotic benefits [1]. AVN-211 differentiates itself through a unique combination of sub-nanomolar affinity, extreme selectivity (>5000-fold), and a well-characterized preclinical and clinical efficacy package that includes direct comparator data against multiple clinical-stage candidates. Procurement decisions based solely on target class membership risk selecting compounds that lack the proven efficacy, safety, and pharmacokinetic attributes demonstrated for AVN-211 [1].

AVN-211 Procurement Evidence: Head-to-Head and Cross-Study Comparative Data


Unmatched 5-HT6 Receptor Selectivity: 5000-Fold Window Over 65 Off-Targets

AVN-211 displays a Ki of 1.09 nM and an IC50 of 2.34 nM at the human 5-HT6 receptor, with 5000-fold higher selectivity over a comprehensive panel of 65 other receptors, enzymes, and ion channels . In contrast, the clinical comparator Lu AE58054 (idalopirdine) shows a Ki of 0.83 nM but binds to α1A- and α1B-adrenergic receptors with Kis of 21 nM and 22 nM respectively [1]. SB-742457 (intepirdine) has a pKi of 9.63 (Ki ~2.3 nM) but >100-fold selectivity [2]. AVN-211's 5000-fold selectivity margin is significantly larger, reducing the risk of off-target pharmacology.

5-HT6 receptor pharmacology selectivity profiling GPCR antagonist

Procognitive Efficacy in Alzheimer's Disease Models Outperforms Memantine, SB-742457, and Lu AE58054

In a series of in vivo behavioral models directly relevant to Alzheimer's disease (AD), AVN-211 produced effects that were 'considerably greater' than those of the approved drug memantine and the clinical candidates SB-742457 and Lu AE58054 when evaluated under identical experimental conditions [1]. The study encompassed multiple cognition and learning tasks, with AVN-211 demonstrating consistent superiority.

Alzheimer's disease cognitive enhancement behavioral pharmacology

Anxiolytic Efficacy Non-Inferior or Superior to Four Clinical Anxiolytics

In the elevated plus-maze model, a standard preclinical assay for anxiolytic activity, AVN-211 demonstrated similar or better efficacy compared to fenobam, rufinamide, lorazepam, and buspirone [1]. These findings were replicated in elevated platform and open field tests, confirming a robust anxiolytic profile that matches or exceeds clinically validated anxiolytics.

anxiety elevated plus-maze behavioral pharmacology

Clinical Antipsychotic and Procognitive Add-on Effects in Schizophrenia Patients

In a randomized, double-blind, placebo-controlled Phase II pilot study (n=47) in patients with schizophrenia stabilized on antipsychotic medication, add-on AVN-211 therapy produced significant improvements: PANSS positive subscale score change (p=0.0068) and CGI-S score change (p=0.048) within the treatment group [1]. Additionally, the treatment group showed significantly larger improvements on subtest VIII of the WAIS (p=0.02) and on the Continuous Attention Task (total correct responses: p=0.0038; reaction time: p=0.058) [1].

schizophrenia adjunctive therapy clinical trial

Favorable Human Pharmacokinetics: Half-Life Exceeds 15 Hours

Phase I clinical data indicate that AVN-211 has a human half-life of more than 15 hours and demonstrates excellent exposure following oral administration [1]. The compound was well tolerated with no adverse events observed in the Phase I study [1]. This extended half-life supports once-daily dosing and maintains target engagement throughout the dosing interval.

pharmacokinetics oral bioavailability drug development

High-Impact Research and Industrial Applications for AVN-211 Based on Quantitative Evidence


Preclinical Cognitive Enhancement Studies in Alzheimer's Disease Models

AVN-211 is ideally suited for investigators seeking to replicate or extend findings from the head-to-head study demonstrating superiority over memantine, SB-742457, and Lu AE58054 in AD behavioral models [1]. Its validated procognitive effects and high selectivity make it a robust tool for dissecting the role of 5-HT6 receptors in cognition and for benchmarking novel compounds.

Anxiolytic Activity Screening and Behavioral Pharmacology

Given its non-inferior or superior anxiolytic efficacy compared to four clinical anxiolytics in the elevated plus-maze and related tests, AVN-211 serves as a positive control or reference compound for anxiety research [1]. Researchers can use AVN-211 to establish 5-HT6-mediated anxiolytic baselines without the confounding sedative or addictive liabilities of benzodiazepines.

Clinical Augmentation Therapy Research in Schizophrenia

The clinical data showing significant improvements in PANSS positive symptoms and attention tests support the use of AVN-211 in clinical studies evaluating adjunctive therapies for schizophrenia [1]. Its established safety profile and long half-life facilitate trial design for add-on protocols.

Pharmacokinetic Profiling and Toxicology Assessment

With a well-characterized human half-life >15 hours and an excellent safety record in Phase I, AVN-211 is a suitable reference compound for developing in vitro-in vivo extrapolation models and for studying the PK/PD relationships of 5-HT6 antagonists [1]. Its known PK parameters reduce uncertainty in preclinical experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AVN-211

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.